![molecular formula C10H19NO3 B14005292 Carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester CAS No. 869468-34-8](/img/structure/B14005292.png)
Carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE is a compound commonly used in organic synthesis, particularly in the protection of amino groups. It is a derivative of carbamic acid and is known for its stability and ease of removal under mild acidic conditions. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its ability to protect amino groups without interfering with other functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The Boc group is introduced to the amine, forming the carbamate derivative .
Industrial Production Methods
In industrial settings, the production of TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine.
Reduction: H2/Pd, LiAlH4, NaBH4.
Substitution: NaOCH3, LDA, RLi, RMgX.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE involves the formation of a stable carbamate linkage with the amino group. This linkage protects the amino group from unwanted reactions during synthetic processes. The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), which protonates the carbonyl oxygen and facilitates the cleavage of the tert-butyl group, resulting in the release of the free amine .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Another protecting group for amines, but requires stronger acidic conditions for removal.
Phenylmethoxycarbonyl (Cbz): Similar to Boc but cleaved by catalytic hydrogenation.
tert-Butyl carbazate: Used in similar applications but has different reactivity patterns.
Uniqueness
TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Propiedades
Número CAS |
869468-34-8 |
|---|---|
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-4-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-7(6-8(2)12)11-9(13)14-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 |
Clave InChI |
LINWYTPTURMUAO-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CC(=O)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(CC(=O)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



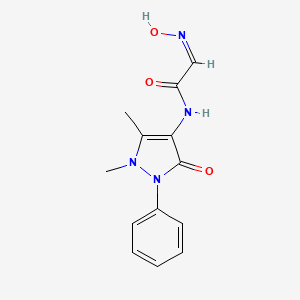

![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)

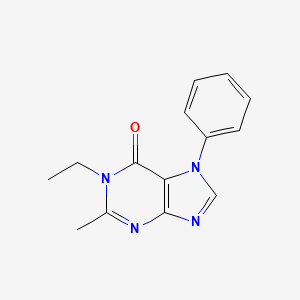
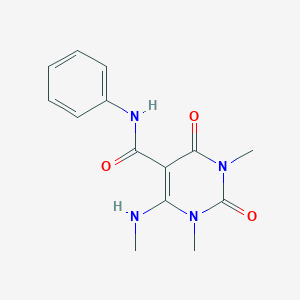

![Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14005238.png)
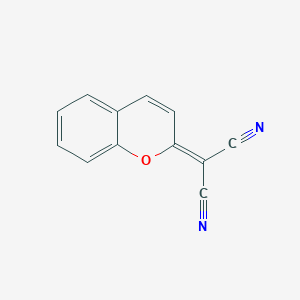

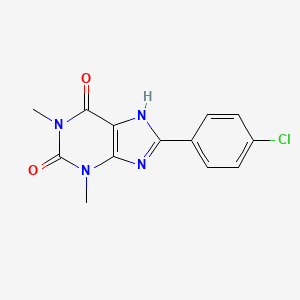
![2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14005252.png)
![Glycyl-N~6~-[(benzyloxy)carbonyl]lysine](/img/structure/B14005255.png)
